N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
“N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a piperidine ring, an isopropyl group, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide” typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halide in the presence of a base.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy moiety can be introduced through a nucleophilic substitution reaction using 4-methoxyphenol and an appropriate leaving group.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between the piperidine intermediate and 2-(4-methoxyphenoxy)acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, “N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be explored for its potential as a pharmacological agent. Compounds with similar structures have been investigated for their activity on various biological targets, including receptors and enzymes.
Medicine
In medicinal chemistry, “this compound” could be studied for its potential therapeutic effects. It might be evaluated for its efficacy and safety in treating specific medical conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide” would depend on its specific interactions with molecular targets. These targets could include:
Receptors: The compound might bind to specific receptors, modulating their activity.
Enzymes: It could act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Ion Channels: The compound might influence ion channel function, altering cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-hydroxyphenoxy)acetamide
- N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-chlorophenoxy)acetamide
- N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-fluorophenoxy)acetamide
Uniqueness
“N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide” is unique due to the presence of the methoxy group on the phenoxy moiety. This functional group can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14(2)20-10-8-15(9-11-20)12-19-18(21)13-23-17-6-4-16(22-3)5-7-17/h4-7,14-15H,8-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHURYIQXKDWBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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